Ethyl 3-fluoro-2-methyl-2-phenylpropanoate
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Overview
Description
. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a phenyl group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-2-methyl-2-phenylpropanoate typically involves the esterification of 3-fluoro-2-methyl-2-phenylpropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
3-fluoro-2-methyl-2-phenylpropanoic acid+ethanolH2SO4ethyl 3-fluoro-2-methyl-2-phenylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2-methyl-2-phenylpropanoic acid.
Reduction: 3-fluoro-2-methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-2-methyl-2-phenylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-phenylpropanoate: Lacks the fluorine atom, resulting in different reactivity and applications.
2-methyl-3-phenylpropanal: An aldehyde derivative with different chemical properties.
2-methyl-3-phenylpropionic acid: The carboxylic acid form, which has different solubility and reactivity.
Uniqueness
Ethyl 3-fluoro-2-methyl-2-phenylpropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific interactions with biological targets or unique reactivity are required .
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C12H15FO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
NTEOFMZXEIGARY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CF)C1=CC=CC=C1 |
Origin of Product |
United States |
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